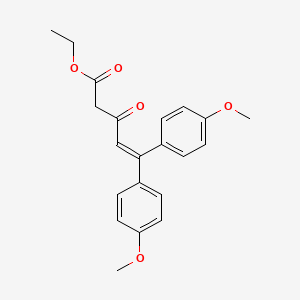
Ethyl 5,5-bis(4-methoxyphenyl)-3-oxopent-4-enoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 5,5-bis(4-methoxyphenyl)-3-oxopent-4-enoate is a synthetic organic compound known for its unique structural features and potential applications in various fields of scientific research. This compound is characterized by the presence of two methoxyphenyl groups and a keto-enol structure, which contribute to its reactivity and versatility in chemical reactions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 5,5-bis(4-methoxyphenyl)-3-oxopent-4-enoate typically involves multi-step organic reactions. One common method includes the condensation of 4-methoxybenzaldehyde with ethyl acetoacetate in the presence of a base such as sodium ethoxide. This reaction proceeds through a Knoevenagel condensation mechanism, followed by cyclization and dehydration steps to yield the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to achieve higher yields and purity on an industrial scale.
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl 5,5-bis(4-methoxyphenyl)-3-oxopent-4-enoate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the keto group to an alcohol.
Substitution: The methoxy groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like hydroxide ions (OH-) or amines can be employed under basic conditions.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted phenyl derivatives.
Applications De Recherche Scientifique
Ethyl 5,5-bis(4-methoxyphenyl)-3-oxopent-4-enoate has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the synthesis of advanced materials and specialty chemicals.
Mécanisme D'action
The mechanism of action of Ethyl 5,5-bis(4-methoxyphenyl)-3-oxopent-4-enoate involves its interaction with specific molecular targets and pathways. The compound’s reactivity is primarily attributed to its keto-enol tautomerism, which allows it to participate in various chemical reactions. Additionally, the presence of methoxyphenyl groups enhances its ability to interact with biological molecules, potentially leading to therapeutic effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Ethyl 4,4-bis(4-methoxyphenyl)-3-oxobutanoate
- Ethyl 5,5-bis(4-hydroxyphenyl)-3-oxopent-4-enoate
- Ethyl 5,5-bis(4-methylphenyl)-3-oxopent-4-enoate
Uniqueness
Ethyl 5,5-bis(4-methoxyphenyl)-3-oxopent-4-enoate is unique due to its specific structural features, such as the presence of two methoxyphenyl groups and a keto-enol structure
Propriétés
Numéro CAS |
89861-29-0 |
|---|---|
Formule moléculaire |
C21H22O5 |
Poids moléculaire |
354.4 g/mol |
Nom IUPAC |
ethyl 5,5-bis(4-methoxyphenyl)-3-oxopent-4-enoate |
InChI |
InChI=1S/C21H22O5/c1-4-26-21(23)14-17(22)13-20(15-5-9-18(24-2)10-6-15)16-7-11-19(25-3)12-8-16/h5-13H,4,14H2,1-3H3 |
Clé InChI |
QQLGZWHFCGVVIN-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)CC(=O)C=C(C1=CC=C(C=C1)OC)C2=CC=C(C=C2)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


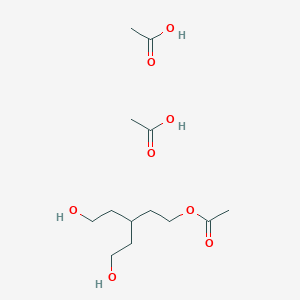
![Acetic acid;[3-chloro-2-[hydroxy(dimethyl)silyl]oxypropyl] acetate](/img/structure/B14391343.png)
![1-(2-Phenyl-2,3-dihydro-4H-pyrido[3,2-b][1,4]oxazin-4-yl)ethan-1-one](/img/structure/B14391344.png)
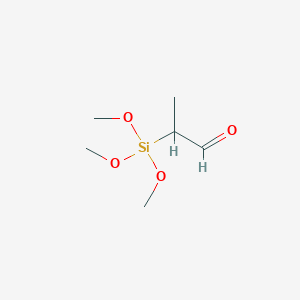
![1,1'-(Propane-1,3-diyl)bis[4-(methylsulfanyl)pyrimidine-2(1H)-thione]](/img/structure/B14391363.png)
![2-[(1-Iodo-3,7-dimethyloct-6-en-1-yn-3-yl)oxy]ethan-1-ol](/img/structure/B14391366.png)
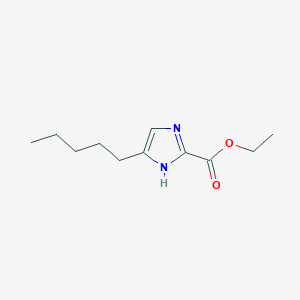
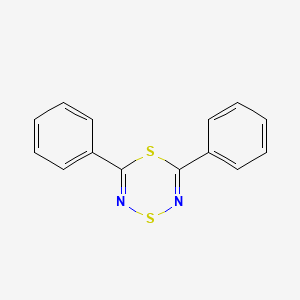
![Ethyl 2-cyano-3-[(furan-2-yl)oxy]prop-2-enoate](/img/structure/B14391375.png)
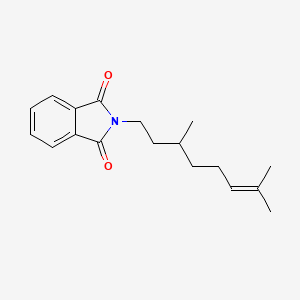
![N,N'-([1,1'-Biphenyl]-4,4'-diyl)bis(2-ethenylbenzamide)](/img/structure/B14391384.png)
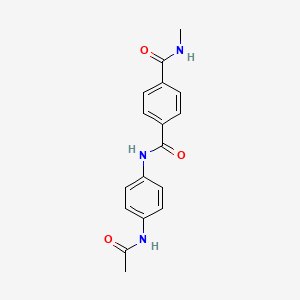
![N-[1-(1H-Benzimidazol-2-yl)ethyl]-N'-(4-bromophenyl)thiourea](/img/structure/B14391396.png)
![[(1-Chlorocyclohexyl)sulfanyl]benzene](/img/structure/B14391399.png)
